Monocarboxy Isononyl Phthalate
Description
Properties
Molecular Formula |
C₁₈H₂₄O₆ |
|---|---|
Molecular Weight |
336.38 |
Synonyms |
MCINP; 2-(((9-Carboxynonyl)oxy)carbonyl)benzoic Acid |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
MCiNP is utilized in several industrial processes due to its properties as a plasticizer:
- PVC Products : MCiNP is commonly incorporated into PVC formulations for flooring, wall coverings, and automotive parts. Its ability to improve the flexibility and longevity of these materials makes it a preferred choice in manufacturing .
- Adhesives and Sealants : The compound is also employed in adhesives and sealants, enhancing their performance characteristics such as adhesion strength and resistance to environmental factors .
- Coatings : MCiNP finds use in various coating applications, providing enhanced durability and flexibility to surfaces .
Health Implications
Research has indicated that exposure to phthalates, including MCiNP, can lead to various health concerns. Studies have shown associations between phthalate exposure and adverse health outcomes:
- Prenatal Exposure : A study highlighted potential links between prenatal exposure to phthalates and adverse birth outcomes, including preterm births and low birth weights . The implications of such findings are significant for public health policies.
- Children's Health : Investigations into children's exposure to phthalates through consumer products revealed elevated levels of urinary metabolites associated with the use of certain skin care products. This raises concerns regarding developmental impacts on children .
Case Studies
Several case studies provide insights into the real-world implications of MCiNP:
- Environmental Health Outcomes : A study conducted on Inuit communities revealed higher levels of phthalate metabolites compared to the general population. This research emphasized the need for further investigation into the environmental pathways through which these chemicals enter human systems .
- Consumer Product Analysis : Research assessing the impact of skin care products on children's urinary phthalate levels demonstrated significant correlations between product usage and increased metabolite concentrations. This highlights the importance of understanding consumer product formulations containing MCiNP .
Comparative Data Table
The following table summarizes key applications and findings related to Monocarboxy Isononyl Phthalate:
| Application Area | Description | Health Impact Studies |
|---|---|---|
| PVC Products | Used in flooring, automotive parts, and wall coverings | Linked to prenatal exposure effects |
| Adhesives & Sealants | Enhances adhesion strength and environmental resistance | Associated with children's health risks |
| Coatings | Provides durability and flexibility in protective coatings | Higher metabolite levels found in studies |
| Consumer Products | Commonly found in personal care items | Correlation with increased urinary levels |
Comparison with Similar Compounds
Key Differences :
- MCiNP and MCOP differ in alkyl chain length (C9 vs. C8), influencing hydrophobicity and metabolic pathways .
- Oxidation state varies: MCiNP (carboxylated) is more polar than MiNP (ester) or MOiNP (ketone), affecting excretion rates .
Pharmacokinetic Profiles
Data from computational and biomonitoring studies reveal distinct pharmacokinetic behaviors (Table 2):
| Parameter | MCiNP | MCOP | MHiNP | MOiNP | MiNP |
|---|---|---|---|---|---|
| CL (mL/min) | 1.369 | - | 7.210 | 5.149 | 3.032 |
| BBB Penetration | 0.109 | - | 0.379 | 0.336 | 0.106 |
| PPB (%) | 95.97 | - | 90.69 | 92.87 | 97.34 |
| hERG Inhibition | 0.053 | - | 0.209 | 0.198 | 0.260 |
CL = Clearance; BBB = Blood-brain barrier; PPB = Plasma protein binding; hERG = Cardiac toxicity risk .
Key Findings :
- MCiNP exhibits slower clearance (1.369 mL/min) compared to MHiNP (7.210 mL/min), suggesting prolonged systemic exposure .
- High PPB (95.97%) may reduce renal excretion, increasing bioaccumulation risk .
Toxicity Profiles
Computational Toxicity Predictions
Oxidative Stress and Biomarker Associations
- MCiNP correlates with lipidomic disruptions in pregnant women, though less strongly than ΣDEHP metabolites .
- Occupational exposure to MCiNP (median 4.7 µg/L) exceeds general population levels (median 1.0 µg/L), but its oxidative stress contribution remains unclear .
Exposure Levels and Biomarkers
Detection in Populations
Key Insight : MCiNP is less frequently detected than MCOP, possibly due to differences in parent compound usage or metabolic stability .
Health Implications
- Occupational Risks : Elevated MCiNP levels in PVC workers highlight exposure risks, but toxicological significance requires further study .
Preparation Methods
Liver Microsome Incubation Protocol
Liver microsomes are suspended in phosphate buffer (pH 7.4) with NADPH-regenerating systems. DIDP is added at concentrations of 10–100 μM, and the mixture is incubated at 37°C for 60–120 minutes. Reactions are terminated with ice-cold acetonitrile, and metabolites are extracted via solid-phase extraction (SPE).
Metabolite Identification Using Mass Defect Filtering (MDF)
High-resolution mass spectrometry (HRMS) coupled with MDF isolates MCiNP signals from complex matrices. The mass defect of DIDP (±0.050 Da) guides the filtering of metabolites, ensuring signals within the expected molecular weight range (e.g., m/z 511.1191 for MCiNP) are retained.
| Parent Compound | Metabolite | Molecular Formula | Mass Defect (Da) |
|---|---|---|---|
| DIDP | MCiNP | C₁₉H₂₆O₅ | ±0.050 |
Chemical Synthesis Pathways
While direct synthesis of MCiNP is less documented, analogous phthalate ester synthesis methods provide a framework. Patent EP2609148B1 details esterification techniques for non-phthalic plasticizers, adaptable for MCiNP.
Esterification of Phthalic Anhydride
-
Reagent Mixing : Phthalic anhydride and iso-nonanol (molar ratio 1:2) are combined with acid catalysts (e.g., sulfuric acid).
-
Heating : The mixture is heated to 220°C under nitrogen, with stirring for 6–8 hours.
-
Neutralization : Post-reaction, calcium hydroxide neutralizes residual acid, followed by vacuum distillation at 140°C to remove unreacted alcohol.
Purification via Vacuum Distillation
Crude product is distilled under reduced pressure (10–15 mmHg) to isolate MCiNP. Fractional distillation separates MCiNP (boiling point ~180°C at 10 mmHg) from di-ester byproducts.
Analytical Preparation for Quantification
The CDC’s NHANES protocol outlines MCiNP extraction from biological matrices:
Solid-Phase Extraction (SPE)
-
Sample Pretreatment : Urine samples are acidified to pH 2–3 with formic acid.
-
Enzymatic Hydrolysis : β-Glucuronidase (30 µL, 140 U/mg) in ammonium acetate buffer (pH 6.5) is added, incubated at 37°C for 90 minutes.
-
SPE Cartridges : Oasis HLB cartridges are preconditioned with methanol and water. Loaded samples are washed with 5% methanol, and MCiNP is eluted with acetonitrile.
Q & A
Basic: What analytical methods are recommended for detecting and quantifying MCiNP in human biological samples?
Answer:
MCiNP is typically quantified in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The National Health and Nutrition Examination Survey (NHANES) employs a validated protocol with a limit of detection (LOD) of 0.5 ng/mL for MCiNP. Quality assurance includes calibration with deuterated internal standards (e.g., Monobenzyl Phthalate-[d4]) to correct for matrix effects and ensure precision . Pre-analytical steps involve enzymatic deconjugation of glucuronidated metabolites using β-glucuronidase. Researchers should validate recovery rates (≥85%) and report values below the LOD as ½ LOD to avoid bias in exposure estimates .
Basic: How can researchers address variability in urinary MCiNP measurements due to short biological half-lives?
Answer:
Due to the short half-life of phthalate metabolites (~12–24 hours), study designs should prioritize repeated sampling across multiple days to capture intra-individual variability. NHANES protocols recommend adjusting for creatinine levels to account for urine dilution and using geometric means for population-level analyses. Time-specific collection protocols (e.g., first-morning void vs. 24-hour urine) must be standardized to reduce confounding .
Advanced: What statistical approaches are optimal for analyzing the association between MCiNP exposure and adverse pregnancy outcomes?
Answer:
Multivariable generalized linear models (GLMs) with log-binomial or logistic regression are commonly used to assess odds ratios (ORs) for outcomes like preeclampsia. Adjustments for covariates (e.g., maternal age, fetal sex, and co-exposures to other phthalates) are critical. For example, a doubling of MCiNP concentration was associated with a 1.08-fold increased odds of preeclampsia (95% CI: 1.00–1.17), with effect modification by fetal sex requiring stratification . Sensitivity analyses should evaluate the impact of replacing non-detects and unmeasured confounding using methods like Monte Carlo simulation.
Advanced: How do MCiNP toxicity mechanisms differ from its parent compound, diisononyl phthalate (DINP)?
Answer:
MCiNP, a primary oxidative metabolite of DINP, exhibits distinct toxicokinetics. Unlike DINP, which disrupts lipid metabolism via peroxisome proliferator-activated receptor (PPAR) pathways, MCiNP may directly impair placental function by altering steroidogenesis or inducing oxidative stress. In vitro models using human trophoblast cells (e.g., BeWo or JEG-3 lines) show dose-dependent reductions in progesterone synthesis at MCiNP concentrations ≥10 μM, linked to mitochondrial dysfunction . Mechanistic studies should combine transcriptomics (RNA-seq) and targeted metabolomics to map pathways.
Advanced: What are the challenges in extrapolating MCiNP toxicity data from rodent models to humans?
Answer:
Rodent models often overestimate human susceptibility due to species-specific differences in cytochrome P450 (CYP) enzyme activity, which governs MCiNP formation and clearance. For example, CYP4A subfamily enzymes in rats metabolize DINP 3–5 times faster than human CYP4F isoforms. Researchers should use humanized mouse models or primary hepatocyte cultures to improve translational relevance. Dosing regimens must also account for allometric scaling and route-specific bioavailability (e.g., oral vs. subcutaneous) .
Basic: How can researchers minimize contamination during MCiNP sample collection and processing?
Answer:
Avoid polyvinyl chloride (PVC) tubing and plasticizers in lab equipment. Use glass or polypropylene containers pretested for phthalate leaching. NHANES protocols recommend pre-cleaning with methanol and storing samples at −80°C to prevent degradation. Blank samples should be analyzed in parallel to detect background contamination, with corrections applied if blanks exceed 10% of the study sample concentrations .
Advanced: What evidence supports MCiNP as a biomarker for cumulative phthalate exposure in epidemiological studies?
Answer:
MCiNP’s stability in urine and specificity to DINP exposure make it a robust biomarker. However, cumulative risk assessments require integrating metabolites from multiple precursors (e.g., DEHP, DiNP) using potency factors based on anti-androgenic activity. Bayesian hierarchical models can weight MCiNP’s contribution relative to other metabolites (e.g., ΣDEHP, ΣDINP) while adjusting for shared metabolic pathways. Recent studies highlight MCiNP’s role in mixtures analysis, where a quartile increase in combined phthalates correlates with 1.27-fold higher odds of adverse outcomes (95% CI: 0.94–1.70) .
Advanced: How do epigenetic modifications induced by MCiNP influence intergenerational health risks?
Answer:
Prenatal MCiNP exposure is associated with DNA methylation changes in placental genes (e.g., NR3C1, IGF2), measured via pyrosequencing of bisulfite-converted DNA. Longitudinal cohort studies (e.g., HOME Study) link these modifications to altered fetal growth trajectories. Advanced designs should incorporate Mendelian randomization to disentangle causal effects from confounding by maternal lifestyle factors .
Basic: What quality control measures are essential for synthesizing MCiNP reference standards?
Answer:
Synthesis must achieve >98% purity (HPLC-UV/ELSD validation) and confirm structural identity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Deuterated analogs (e.g., MCiNP-[d4]) require isotopic enrichment ≥99% (tested by LC-MS). Storage at −20°C in amber vials under inert gas (argon) prevents degradation .
Advanced: What computational tools are available to model MCiNP’s interactions with nuclear receptors?
Answer:
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict MCiNP’s binding affinity to receptors like PPARγ or estrogen receptor alpha (ERα). QSAR models trained on ToxCast data improve predictions of endocrine-disrupting potential. Validation requires in vitro reporter gene assays (e.g., ER-CALUX) at physiologically relevant concentrations (nM–μM range) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
